An In-depth Technical Guide to the Physicochemical Properties of 3-methylazetidin-3-ol Trifluoroacetic Acid Salt
An In-depth Technical Guide to the Physicochemical Properties of 3-methylazetidin-3-ol Trifluoroacetic Acid Salt
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 3-methylazetidin-3-ol trifluoroacetic acid salt, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific experimental data for this particular salt is not extensively available in public literature, this guide establishes a foundational understanding by leveraging data from analogous structures and detailing the authoritative experimental protocols for the determination of its key physicochemical parameters. We will delve into the strategic importance of the azetidine scaffold in medicinal chemistry, the role of the trifluoroacetic acid counterion, and provide step-by-step methodologies for the empirical characterization of this compound. This document is intended to serve as a vital resource for the informed design of research and development programs involving this and similar molecules.
Introduction: The Strategic Value of the Azetidine Scaffold and the Trifluoroacetate Counterion
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its growing prevalence in drug discovery is attributable to a unique combination of structural and physicochemical properties that offer distinct advantages in the design of novel therapeutics.
1.1. The Azetidine Moiety: A Tool for Pharmacokinetic and Pharmacodynamic Optimization
The incorporation of an azetidine ring into a drug candidate can confer several beneficial attributes:
-
Conformational Rigidity: The inherent strain of the four-membered ring restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[2]
-
Improved Physicochemical Properties: Azetidines can improve aqueous solubility and metabolic stability when compared to their larger heterocyclic counterparts like pyrrolidine and piperidine.[2][3] The nitrogen atom within the azetidine ring is often less susceptible to N-dealkylation, a common metabolic liability for many amine-containing drugs.[2]
-
Three-Dimensionality: The non-planar nature of the azetidine ring provides a scaffold for creating molecules with greater three-dimensional complexity. This is increasingly recognized as a desirable trait for exploring novel chemical space and achieving higher selectivity for biological targets.[3]
-
Bioisosteric Replacement: The azetidine scaffold can serve as a bioisostere for other cyclic or acyclic functionalities. This allows for the fine-tuning of molecular properties such as size, lipophilicity, and hydrogen bonding capacity to optimize a compound's overall profile.[2]
Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1]
1.2. The Role of the Trifluoroacetic Acid (TFA) Counterion
3-methylazetidin-3-ol is presented as a trifluoroacetic acid (TFA) salt. The choice of a salt form is a critical consideration in drug development, as it can significantly impact a compound's properties. TFA is frequently employed during the synthesis and purification of research compounds, particularly those containing basic nitrogen atoms.[4] Its use as a counterion can influence:
-
Solubility and Dissolution Rate: The TFA salt form can enhance the aqueous solubility of a basic compound compared to its freebase form.
-
Stability and Handling: Salt formation can lead to a more stable, crystalline solid that is easier to handle and formulate than a potentially oily or amorphous freebase.
-
Purification: TFA is a common ion-pairing agent in reverse-phase HPLC, facilitating the purification of polar compounds.[5]
It is important for researchers to be aware that the TFA counterion can sometimes influence biological assay results.[5] Therefore, for later-stage drug development, it is common to explore other, more pharmaceutically acceptable salt forms. However, for initial research and discovery, the TFA salt is a widely used and practical choice. It is imperative to accurately determine the TFA content to ascertain the correct formula weight for biological assays.[6]
Molecular and Physicochemical Profile
While comprehensive experimental data for 3-methylazetidin-3-ol trifluoroacetic acid salt is limited, the following table summarizes its known identifiers and provides a framework for the properties that require experimental determination.
| Property | Value / To Be Determined |
| IUPAC Name | 3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid |
| CAS Number | 1104083-24-0[7] |
| EC Number | 826-073-6 |
| Molecular Formula | C6H10F3NO3[7] |
| Molecular Weight | 201.14 g/mol [7] |
| Chemical Structure | |
| pKa | To Be Determined |
| logP (Octanol/Water) | To Be Determined |
| Aqueous Solubility | To Be Determined |
| Melting Point | To Be Determined |
| Boiling Point | To Be Determined |
| Hygroscopicity | To Be Determined |
| Stability | To Be Determined |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-methylazetidin-3-ol trifluoroacetic acid salt.
Determination of Ionization Constant (pKa)
The pKa of the azetidine nitrogen is a critical parameter influencing its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9]
Protocol: pKa Determination by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (e.g., 1 mM in deionized water). If solubility is limited, a co-solvent system may be employed.[10]
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[9]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]
-
-
Instrument Calibration:
-
Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the test compound solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.[9]
-
Add KCl solution to maintain a constant ionic strength.[8]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).[9]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. For an ionizable compound like 3-methylazetidin-3-ol trifluoroacetic acid salt, solubility should be determined as a function of pH.
Protocol: Aqueous Solubility Determination
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9). [12] * Ensure that a solid excess is present in each vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Processing and Analysis:
-
After equilibration, filter the samples to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
-
Data Reporting:
-
Report the solubility in mg/mL or µg/mL at each pH value.
-
Hygroscopicity Assessment
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. []This is a critical parameter for solid dosage form development, as moisture uptake can affect stability, flowability, and dissolution. [7] Protocol: Hygroscopicity Testing
-
Sample Preparation:
-
Accurately weigh a sample of the compound into a tared container. [14]
-
-
Conditioning:
-
Weighing:
-
Classification:
-
Calculate the percentage weight gain. The hygroscopicity can be classified based on established criteria, such as those from the European Pharmacopoeia or USP. []
-
Structural and Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of 3-methylazetidin-3-ol trifluoroacetic acid salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect include those for the methyl group, the azetidine ring protons, and the hydroxyl proton. The diastereotopic nature of the methylene protons in the azetidine ring may lead to complex splitting patterns. [17][18]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon bearing the methyl and hydroxyl groups, the azetidine ring carbons, and the carbons of the trifluoroacetate counterion. [19]* ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and quantifying the trifluoroacetate counterion. [6]A single sharp resonance is expected for the three equivalent fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. [17]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the cation (3-methylazetidin-3-ol). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Due to the presence of the salt, it may be necessary to use desalting techniques prior to analysis to avoid ion suppression. [20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include: [22]
-
A broad O-H stretch from the hydroxyl group.
-
N-H stretching and bending vibrations from the protonated azetidine nitrogen.
-
C-H stretching and bending vibrations from the alkyl groups.
-
Strong C=O and C-F stretching vibrations from the trifluoroacetate counterion.
Stability and Storage
The stability of 3-methylazetidin-3-ol trifluoroacetic acid salt should be assessed under various conditions to establish appropriate storage and handling procedures.
-
Solid-State Stability: The compound should be stored in a well-closed container, protected from light and moisture. Stability studies at elevated temperatures and humidity (e.g., 40°C / 75% RH) can be conducted to assess its long-term stability.
-
Solution Stability: The stability of the compound in various solvents and at different pH values should be evaluated to ensure the integrity of stock solutions used in biological assays.
Conclusion
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